molecular formula C22H21N3O2S B2944348 N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034494-50-1

N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2944348
CAS RN: 2034494-50-1
M. Wt: 391.49
InChI Key: FNLWKYVMVSQWTD-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as BHPTN, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. BHPTN is a small molecule that belongs to the class of nicotinamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Thermolysis of Nicotinamide Oximes

Research by Gaber, Muathen, and Taib (2012) explores the thermolysis of N-arylnicotinamide oximes, leading to the formation of various products including benzimidazoles, nicotinonitrile, arylamines, nicotinic acid, phenols, nicotinanilides, and others. This study suggests potential pathways for synthesizing related nicotinamide derivatives through thermolysis under nitrogen, highlighting a method for the exploration of chemical properties and synthesis routes for compounds like N-benzyl-N-(pyridin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (Gaber, Muathen, & Taib, 2012).

Biological Activity

Antimicrobial Screening

Patel and Shaikh (2010) prepared new 4-thiazolidinones of nicotinic acid and evaluated their antimicrobial activity against various bacterial and fungal species. The study provides a foundation for understanding the biological activities of nicotinic acid derivatives, potentially extending to compounds such as this compound and encouraging further exploration into their antimicrobial properties (Patel & Shaikh, 2010).

Material Science and Chemistry

Corrosion Inhibition

Chakravarthy, Mohana, and Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. Their findings suggest that these compounds can serve as effective corrosion inhibitors, which may extend to the application of this compound in materials science for protecting metals against corrosion (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

N-benzyl-N-pyridin-2-yl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-22(18-9-10-21(24-14-18)27-19-11-13-28-16-19)25(20-8-4-5-12-23-20)15-17-6-2-1-3-7-17/h1-10,12,14,19H,11,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLWKYVMVSQWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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